molecular formula C18H13N3O B10876560 3-(naphthalen-2-ylmethyl)-1,2,3-benzotriazin-4(3H)-one

3-(naphthalen-2-ylmethyl)-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B10876560
M. Wt: 287.3 g/mol
InChI Key: GPVFRACUWILTOP-UHFFFAOYSA-N
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Description

3-(2-NAPHTHYLMETHYL)-1,2,3-BENZOTRIAZIN-4(3H)-ONE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a naphthylmethyl group attached to a benzotriazinone core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-NAPHTHYLMETHYL)-1,2,3-BENZOTRIAZIN-4(3H)-ONE typically involves multi-step organic reactions. One common method includes the alkylation of β-naphthol with dimethyl sulfate to form β-naphthyl methyl ether, followed by further reactions to introduce the benzotriazinone moiety . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Techniques such as the Williamson ether synthesis or acid-catalyzed alkylation are employed, with careful monitoring of reaction parameters to optimize production .

Chemical Reactions Analysis

Types of Reactions

3-(2-NAPHTHYLMETHYL)-1,2,3-BENZOTRIAZIN-4(3H)-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylmethanol derivatives .

Scientific Research Applications

3-(2-NAPHTHYLMETHYL)-1,2,3-BENZOTRIAZIN-4(3H)-ONE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-NAPHTHYLMETHYL)-1,2,3-BENZOTRIAZIN-4(3H)-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the naphthylmethyl group, which enhances binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C18H13N3O

Molecular Weight

287.3 g/mol

IUPAC Name

3-(naphthalen-2-ylmethyl)-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C18H13N3O/c22-18-16-7-3-4-8-17(16)19-20-21(18)12-13-9-10-14-5-1-2-6-15(14)11-13/h1-11H,12H2

InChI Key

GPVFRACUWILTOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C(=O)C4=CC=CC=C4N=N3

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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